molecular formula C10H13F3N2 B2479496 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 164221-21-0

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B2479496
CAS No.: 164221-21-0
M. Wt: 218.223
InChI Key: JUGANOCITAMOSV-UHFFFAOYSA-N
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Description

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two amine groups and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzene derivative followed by reduction to introduce the amine groups. The trifluoromethyl group can be introduced through electrophilic aromatic substitution reactions. The propyl group is usually added via Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzene-1,2-diamine
  • 2-(trifluoromethyl)benzene-1,4-diamine
  • N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Uniqueness

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications where similar compounds may not be as effective .

Properties

IUPAC Name

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGANOCITAMOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.48 g of N-propyl-2-nitro-4-trifluoromethylaniline, 30 ml of ethyl acetate and 5% palladium charcoal was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark). The filtrate was washed with water, dried over sodium sulfate, then, concentrated under reduced pressure, to obtain 1.91 g of N1-propyl-4-trifluoromethylbenzene-1,2-diamine.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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